molecular formula C12H17NO B11747354 (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol

(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B11747354
M. Wt: 191.27 g/mol
InChI Key: ARLFGNRPKQKZHI-GHMZBOCLSA-N
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Description

(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene backbone. The presence of chiral centers makes it an interesting subject for studies in stereochemistry and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the hydrogenation of precursor compounds under specific conditions. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum supported on carbon.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a fully saturated hydrocarbon.

Scientific Research Applications

(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studies of enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol: The racemic mixture, which contains both enantiomers.

Uniqueness

The uniqueness of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol lies in its specific stereochemistry, which can lead to distinct interactions with biological molecules compared to its enantiomer or racemic mixture. This makes it a valuable compound for research in stereochemistry and enantioselective synthesis.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R,2R)-1-amino-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C12H17NO/c1-12(2)7-10(14)11(13)8-5-3-4-6-9(8)12/h3-6,10-11,14H,7,13H2,1-2H3/t10-,11-/m1/s1

InChI Key

ARLFGNRPKQKZHI-GHMZBOCLSA-N

Isomeric SMILES

CC1(C[C@H]([C@@H](C2=CC=CC=C21)N)O)C

Canonical SMILES

CC1(CC(C(C2=CC=CC=C21)N)O)C

Origin of Product

United States

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